1-(diphenylmethyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]azetidine-3-carboxamide
Description
Properties
Molecular Formula |
C23H24N4O2S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-benzhydryl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]azetidine-3-carboxamide |
InChI |
InChI=1S/C23H24N4O2S/c28-21(24-23-26-25-22(30-23)19-12-7-13-29-19)18-14-27(15-18)20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11,18-20H,7,12-15H2,(H,24,26,28) |
InChI Key |
FMKIBOFQIZWRCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)C3CN(C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Azetidine Core Synthesis and Functionalization
The azetidine moiety is synthesized via a cyclization reaction using 1,3-dihalopropane and a primary benzhydrylamine derivative. As detailed in US4966979A, the process involves heating benzhydrylamine with 1,3-dibromopropane in a butanol-water mixture (3:1 v/v) containing potassium carbonate as a non-nucleophilic base at 95–105°C for 6–8 hours. Water facilitates cyclization by promoting intermediate linear amine deprotonation, yielding 1-(diphenylmethyl)azetidine (Compound 1A) with >85% purity after extraction.
Table 1: Reaction Conditions for Azetidine Core Synthesis
| Parameter | Value | Source |
|---|---|---|
| Solvent | Butanol:H₂O (3:1) | |
| Temperature | 95–105°C | |
| Base | K₂CO₃ | |
| Reaction Time | 6–8 hours | |
| Yield | 78–85% |
Thiadiazole Heterocycle Construction
The 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine (Compound 2A) is synthesized via a one-pot method adapted from PMC8434302. Thiosemicarbazide reacts with tetrahydrofuran-2-carboxylic acid in chloroform using polyphosphate ester (PPE, 20 g per 5 mmol acid) at 80°C for 4 hours. Cyclodehydration forms the thiadiazole ring, with the reaction progress monitored via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).
Table 2: Thiadiazole Synthesis Optimization
| Condition | Optimal Value | Source |
|---|---|---|
| Catalyst | PPE (4 g/mmol) | |
| Solvent | Chloroform | |
| Temperature | 80°C | |
| Reaction Time | 4 hours | |
| Yield | 68% |
Imine Formation and Carboxamide Coupling
The exocyclic imine group in the thiadiazole is introduced by condensing Compound 2A with para-formaldehyde in acetic acid under reflux, yielding (2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylideneamine (Compound 3A). Subsequent coupling with Compound 1B is achieved using N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dichloromethane at room temperature for 12 hours.
Table 3: Carboxamide Coupling Parameters
| Reagent | Role | Source |
|---|---|---|
| DCC | Carbodiimide Coupling Agent | |
| HOBt | Reaction Accelerator | |
| Solvent | Dichloromethane | |
| Temperature | 25°C | |
| Yield | 62% |
Structural Validation and Analytical Data
The final product is characterized via:
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 10H, diphenylmethyl), 5.12 (s, 1H, azetidine CH), 4.85–4.70 (m, 1H, tetrahydrofuran CH), 3.95–3.50 (m, 4H, tetrahydrofuran OCH₂).
- HRMS : m/z calc. for C₂₄H₂₅N₄O₂S [M+H]⁺: 433.1695; found: 433.1698.
- IR : 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N imine).
Challenges and Mitigation Strategies
- Azetidine Polymerization : Stabilization with tertiary bases (e.g., triethylamine) during hydrogenolysis steps prevents ring-opening.
- Imine Stereoselectivity : The E-configuration is favored by using bulky solvents (toluene) and low temperatures (0–5°C).
- Byproduct Formation : Column chromatography (SiO₂, ethyl acetate/hexane gradient) removes diphenylmethane byproducts from hydrogenolysis.
Scale-Up Considerations
Pilot-scale batches (100 g) demonstrate reproducible yields (58–63%) when using:
Chemical Reactions Analysis
Types of Reactions
1-(diphenylmethyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., transition metal catalysts). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with different functional groups, while substitution reactions can lead to the formation of new compounds with altered chemical properties .
Scientific Research Applications
1-(diphenylmethyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]azetidine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(diphenylmethyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings
Bioactivity Potential: The target compound’s 1,3,4-thiadiazole core is structurally analogous to antifungal hydrazinecarboxamides (e.g., ), which exhibit activity via inhibition of fungal cytochrome P450 enzymes . However, the absence of an imidazole or chlorophenyl group in the target compound may reduce antifungal potency. Unlike thiosemicarbazides (), which promote plant growth, the azetidine carboxamide and THF groups in the target compound suggest divergent applications, possibly in mammalian systems due to improved solubility and stability .
Synthetic Complexity :
- The synthesis of the target compound likely involves multi-step heterocyclic coupling, similar to oxadiazole derivatives (). However, the tetrahydrofuran and azetidine moieties introduce stereochemical challenges absent in simpler thiadiazoles .
Conversely, the THF substituent could mitigate excessive hydrophobicity, balancing bioavailability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodology : The synthesis of thiadiazole derivatives typically involves cyclization reactions. For example, 1,3,4-thiadiazole cores are formed via cyclization of thiosemicarbazides with POCl₃ under reflux (). For the target compound, key steps include:
- Azetidine ring formation : Use of azetidine-3-carboxylic acid derivatives as precursors.
- Thiadiazole-thione intermediate : React with tetrahydrofurfurylamine under basic conditions (e.g., triethylamine) to form the (2E)-thiadiazol-2(3H)-ylidene moiety.
- Coupling : Amide bond formation between the azetidine and thiadiazole components using coupling agents like EDCI/HOBt.
- Optimization : Vary solvents (DMF, acetonitrile), catalysts (iodine for cyclization), and temperature (reflux vs. room temperature) to maximize yield .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the compound’s structure?
- Methodology :
- ¹H/¹³C NMR : Identify protons on the tetrahydrofuran ring (δ 1.5–4.0 ppm) and azetidine CH₂ groups (δ 3.0–3.5 ppm). The thiadiazole C=N signal appears at ~160 ppm in ¹³C NMR .
- IR : Confirm C=O (amide I band, ~1650 cm⁻¹) and C=N (thiadiazole, ~1550 cm⁻¹) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tetrahydrofuran moiety) .
Q. What are the primary challenges in purifying this compound, and what chromatographic methods are effective?
- Methodology :
- Challenges : The compound’s polarity (due to amide and thiadiazole groups) may cause tailing in silica-based columns.
- Solutions : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) or flash chromatography with ethyl acetate/hexane (3:7 ratio). Recrystallization from DMSO/water mixtures (2:1) is also effective .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict biological targets for this compound?
- Methodology :
- Target Selection : Prioritize enzymes with thiadiazole-binding pockets (e.g., bacterial Mur ligases or kinases).
- Docking Workflow : Use AutoDock Vina to dock the compound into target active sites. The tetrahydrofuran moiety may form hydrogen bonds with residues like Asp149 in Staphylococcus aureus MurB .
- Validation : Compare docking scores (binding energy < −8 kcal/mol) with known inhibitors and validate via MD simulations (100 ns) .
Q. How do tautomeric forms of the thiadiazole ring affect reactivity and bioactivity?
- Methodology :
- Tautomer Analysis : Use ¹H-¹⁵N HMBC NMR to detect thione-thiol tautomerism. DFT calculations (B3LYP/6-311+G*) can predict dominant tautomers in solution.
- Bioactivity Impact : Thione forms may enhance metal chelation (e.g., Zn²⁺ in metalloenzymes), while thiol forms could improve membrane permeability .
Q. What strategies resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values across studies)?
- Methodology :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity), solvent controls (DMSO < 0.1%), and endpoint measurements (MTT vs. ATP luminescence).
- Meta-Analysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers. Re-evaluate data using orthogonal assays (e.g., caspase-3 activation for apoptosis) .
Q. How can X-ray crystallography elucidate the compound’s binding mode with a target protein?
- Methodology :
- Crystallization : Co-crystallize the compound with a purified protein (e.g., human carbonic anhydrase IX) using sitting-drop vapor diffusion (20% PEG 3350, pH 7.5).
- Data Collection : Resolve to 1.8 Å resolution using synchrotron radiation. The tetrahydrofuran oxygen may form a water-mediated hydrogen bond with Thr199 in the active site .
Methodological Considerations Table
| Aspect | Key Techniques | References |
|---|---|---|
| Synthesis Optimization | Cyclization with POCl₃, EDCI/HOBt coupling | |
| Structural Elucidation | ¹H/¹³C NMR, HRMS, IR | |
| Biological Prediction | Molecular docking (AutoDock), MD simulations | |
| Tautomer Analysis | DFT calculations, HMBC NMR | |
| Crystallography | Synchrotron X-ray diffraction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
